N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Catalog No.
S11627336
CAS No.
M.F
C18H15BrN2O3
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-ox...

Product Name

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C18H15BrN2O3/c1-10-7-8-13(12(19)9-10)20-17(23)15-16(22)11-5-3-4-6-14(11)21(2)18(15)24/h3-9,22H,1-2H3,(H,20,23)

InChI Key

UHNKXOAQUWGDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O)Br

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with the molecular formula C18H15BrN2O3C_{18}H_{15}BrN_{2}O_{3} and a molecular weight of 387.23 g/mol. This compound features a quinoline core structure, which is characterized by a fused ring system containing both a benzene and a pyridine ring. The presence of bromine and methyl groups on the phenyl ring, as well as a hydroxy and carboxamide functional group, contributes to its unique chemical properties and potential biological activities .

The chemical reactivity of N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The hydroxy group can participate in acid-base reactions, influencing solubility and reactivity in different pH environments.
  • Condensation Reactions: The carboxamide group can engage in condensation reactions with aldehydes or ketones, forming more complex structures.

Research indicates that compounds similar to N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Quinoline derivatives are often studied for their potential in cancer therapy due to their ability to inhibit cell proliferation.
  • Anti-inflammatory Effects: Certain compounds within this class have shown promise in reducing inflammation in preclinical studies.

The synthesis of N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as anilines and α-carbonyl compounds.
  • Bromination: The introduction of the bromine atom at the 2-position of the phenyl ring can be accomplished using brominating agents like N-bromosuccinimide (NBS).
  • Hydroxylation and Carboxamide Formation: Subsequent reactions will introduce the hydroxy group and convert carboxylic acids or derivatives into carboxamides.

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has potential applications in:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis, allowing chemists to explore further modifications.

Studies on N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide's interactions with biological targets are crucial for understanding its mechanism of action. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Testing the compound's effects on various cancer cell lines to determine cytotoxicity and selectivity.

Several compounds share structural similarities with N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Bromo-N-methyl-N-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)Contains oxazinone coreAntimicrobialDifferent core structure
6-Bromo-N-(4-fluorophenyl)-2-hydroxyquinolineFluorine substitutionAnticancerFluorine enhances bioactivity
2-Bromo-N-(4-methylphenyl)acetamideSimpler amide structureAntimicrobialLacks quinoline core

N-(2-bromo-4-methylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its complex quinoline structure combined with multiple functional groups that enhance its biological activity compared to simpler analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

386.02660 g/mol

Monoisotopic Mass

386.02660 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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